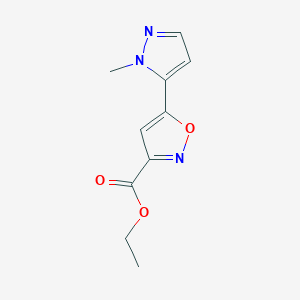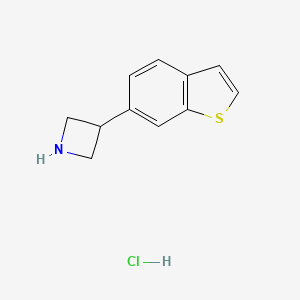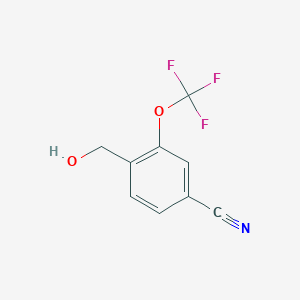
4-(Hydroxymethyl)-3-(trifluoromethoxy)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Hydroxymethyl)-3-(trifluoromethoxy)benzonitrile is an organic compound characterized by the presence of a hydroxymethyl group and a trifluoromethoxy group attached to a benzonitrile core
准备方法
Synthetic Routes and Reaction Conditions: One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reaction. The exact industrial methods can vary depending on the scale and desired purity of the final product.
化学反应分析
Types of Reactions: 4-(Hydroxymethyl)-3-(trifluoromethoxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Formation of 4-(carboxymethyl)-3-(trifluoromethoxy)benzonitrile.
Reduction: Formation of 4-(hydroxymethyl)-3-(trifluoromethoxy)benzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
4-(Hydroxymethyl)-3-(trifluoromethoxy)benzonitrile has a wide range of applications in scientific research:
Biology: Potential use in the development of bioactive compounds due to its unique chemical properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs with improved pharmacokinetic properties.
Industry: Utilized in the production of advanced materials, including polymers and agrochemicals, due to its stability and reactivity.
作用机制
The mechanism by which 4-(Hydroxymethyl)-3-(trifluoromethoxy)benzonitrile exerts its effects is largely dependent on its chemical structure. The trifluoromethoxy group can enhance the lipophilicity and metabolic stability of the compound, making it a valuable moiety in drug design . The hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s interaction with biological targets. The nitrile group can act as an electrophilic center, facilitating interactions with nucleophilic sites in biological molecules.
相似化合物的比较
4-(Trifluoromethoxy)benzonitrile: Lacks the hydroxymethyl group, making it less versatile in certain chemical reactions.
4-(Hydroxymethyl)benzonitrile: Lacks the trifluoromethoxy group, resulting in different chemical properties and applications.
3-(Trifluoromethoxy)benzonitrile: The position of the trifluoromethoxy group affects the compound’s reactivity and interactions.
Uniqueness: 4-(Hydroxymethyl)-3-(trifluoromethoxy)benzonitrile is unique due to the presence of both the hydroxymethyl and trifluoromethoxy groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound in various fields of research and industry.
属性
分子式 |
C9H6F3NO2 |
|---|---|
分子量 |
217.14 g/mol |
IUPAC 名称 |
4-(hydroxymethyl)-3-(trifluoromethoxy)benzonitrile |
InChI |
InChI=1S/C9H6F3NO2/c10-9(11,12)15-8-3-6(4-13)1-2-7(8)5-14/h1-3,14H,5H2 |
InChI 键 |
GMADQEWLDJUDNR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C#N)OC(F)(F)F)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


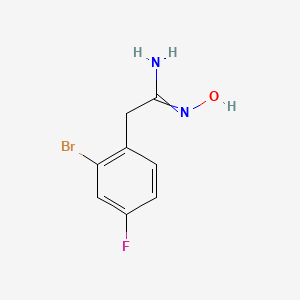
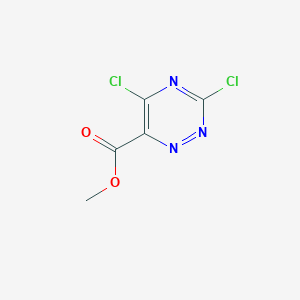
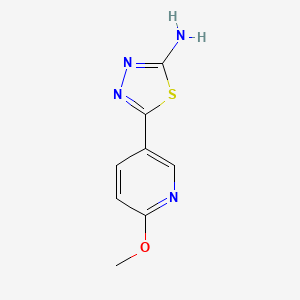
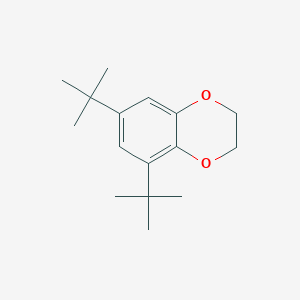


![3-(Methoxycarbonyl)spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-carboxylic acid](/img/structure/B13698082.png)
![2,3-dihydro-8-(boronic acid)-1,4-Dioxino[2,3-b]pyridine](/img/structure/B13698087.png)
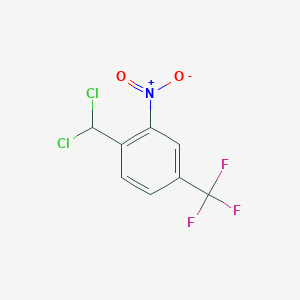
![3,3'-Diphenyl[5,5'-bi-1-benzofuran]-2,2'(3H,3'H)-dione](/img/structure/B13698099.png)
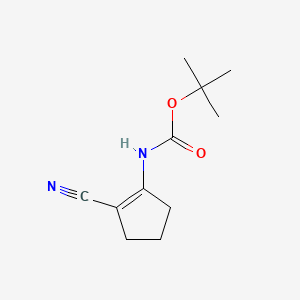
![2-Chloro-5-[(3-fluoro-1-azetidinyl)methyl]pyridine](/img/structure/B13698106.png)
